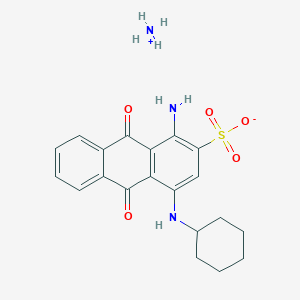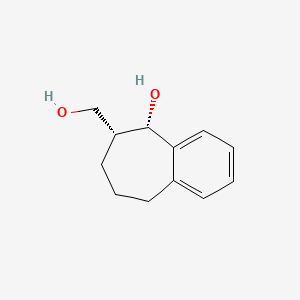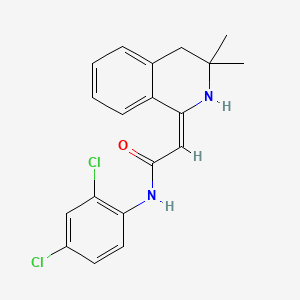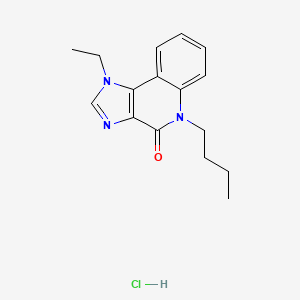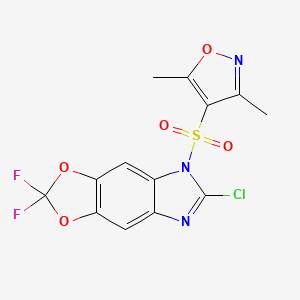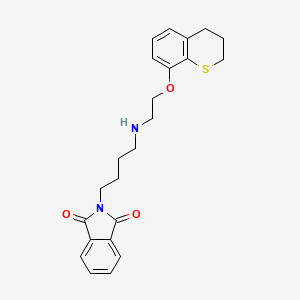
Einecs 265-251-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 265-251-2, also known as Hydrotreated Light Naphtha, is a complex mixture of hydrocarbons obtained from the refining of crude oil. It is primarily composed of alkanes, cycloalkanes, and aromatic hydrocarbons. This compound is widely used in various industrial applications due to its solvent properties and low boiling point.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrotreated Light Naphtha is produced through the hydrotreating process, which involves the catalytic hydrogenation of petroleum fractions. The process typically uses a catalyst composed of metals such as platinum or palladium supported on alumina. The reaction conditions include high temperatures (300-400°C) and pressures (30-100 atm) to facilitate the removal of sulfur, nitrogen, and other impurities from the petroleum feedstock.
Industrial Production Methods
In industrial settings, Hydrotreated Light Naphtha is produced in large-scale refineries. The crude oil undergoes fractional distillation to separate it into different fractions based on boiling points. The naphtha fraction is then subjected to hydrotreating to produce Hydrotreated Light Naphtha. This process ensures the removal of contaminants and improves the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrotreated Light Naphtha undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbons, leading to the formation of alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to unsaturated hydrocarbons, converting alkenes and alkynes to alkanes.
Substitution: This reaction involves the replacement of hydrogen atoms in the hydrocarbons with other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and catalysts such as cobalt or manganese salts. The reaction is typically carried out at elevated temperatures (100-200°C).
Reduction: Common reagents include hydrogen gas and metal catalysts such as platinum or palladium. The reaction is carried out at high temperatures (200-300°C) and pressures (20-50 atm).
Substitution: Common reagents include halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride. The reaction is carried out at room temperature or slightly elevated temperatures (25-50°C).
Major Products Formed
Oxidation: Alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Hydrotreated Light Naphtha has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes, including extraction, purification, and chromatography.
Biology: Employed in the preparation of biological samples for analysis and as a solvent for the extraction of bioactive compounds from natural sources.
Medicine: Utilized in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: Used as a feedstock for the production of chemicals, such as ethylene and propylene, and as a solvent in the manufacturing of paints, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Hydrotreated Light Naphtha primarily involves its solvent properties. It dissolves various organic compounds, facilitating their extraction, purification, and analysis. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved.
Comparación Con Compuestos Similares
Hydrotreated Light Naphtha can be compared with other similar compounds, such as:
Petroleum Ether: A mixture of aliphatic hydrocarbons with a lower boiling point range (30-60°C) compared to Hydrotreated Light Naphtha.
Ligroin: Another petroleum-derived solvent with a similar composition but a slightly higher boiling point range (60-90°C).
Naphtha: A broader term that includes various petroleum fractions with different boiling point ranges and compositions.
Hydrotreated Light Naphtha is unique due to its specific boiling point range (60-100°C) and the hydrotreating process that removes impurities, making it a high-quality solvent for various applications.
Propiedades
Número CAS |
64845-35-8 |
|---|---|
Fórmula molecular |
C18H30O3S.C9H9N3O2 C27H39N3O5S |
Peso molecular |
517.7 g/mol |
Nombre IUPAC |
4-dodecylbenzenesulfonic acid;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C18H30O3S.C9H9N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h13-16H,2-12H2,1H3,(H,19,20,21);2-5H,1H3,(H2,10,11,12,13) |
Clave InChI |
MGNIOFKFMRMVOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)NC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






